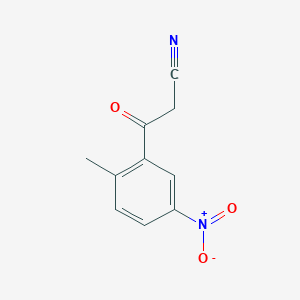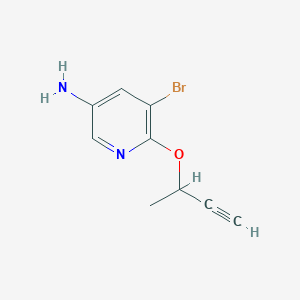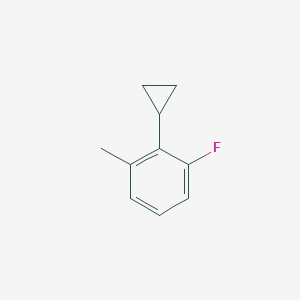
2-Cyclopropyl-1-fluoro-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-fluoro-3-methylbenzene is an aromatic compound with a benzene ring substituted by a cyclopropyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-fluoro-3-methylbenzene can be achieved through several methods, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common approach involves the cyclopropylation of 1-fluoro-3-methylbenzene using cyclopropyl halides in the presence of a strong base. Another method involves the fluorination of 2-cyclopropyl-3-methylbenzene using fluorinating agents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropyl-substituted benzene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NaOH, NH3) are commonly employed.
Major Products Formed
Oxidation: Cyclopropyl-substituted benzene ketones or carboxylic acids.
Reduction: Cyclopropyl-substituted benzene derivatives.
Substitution: Various substituted benzene compounds depending on the reagents used.
Scientific Research Applications
2-Cyclopropyl-1-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-fluoro-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-3-methylbenzene: Lacks the cyclopropyl group, making it less sterically hindered.
2-Cyclopropyl-1-methylbenzene: Lacks the fluorine atom, affecting its reactivity and interactions.
2-Cyclopropyl-1-fluorobenzene: Lacks the methyl group, altering its electronic properties.
Uniqueness
2-Cyclopropyl-1-fluoro-3-methylbenzene is unique due to the presence of all three substituents (cyclopropyl, fluorine, and methyl) on the benzene ring. This combination of substituents imparts distinct steric and electronic properties, making the compound valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11F |
|---|---|
Molecular Weight |
150.19 g/mol |
IUPAC Name |
2-cyclopropyl-1-fluoro-3-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-3-2-4-9(11)10(7)8-5-6-8/h2-4,8H,5-6H2,1H3 |
InChI Key |
JJYSXAIQDTVKGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


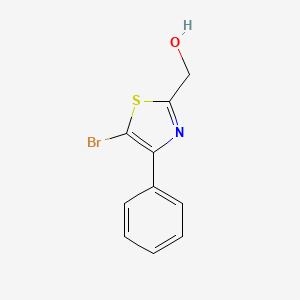
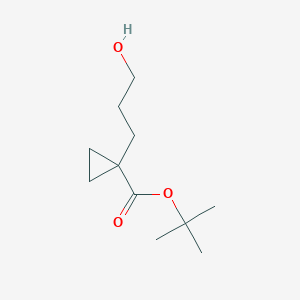
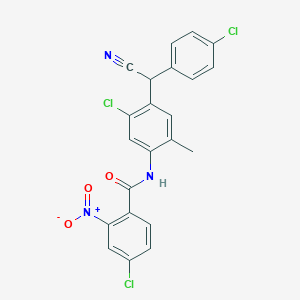
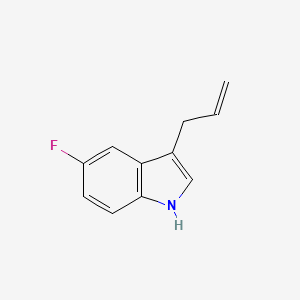
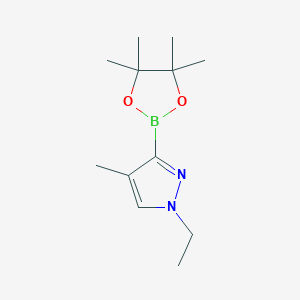
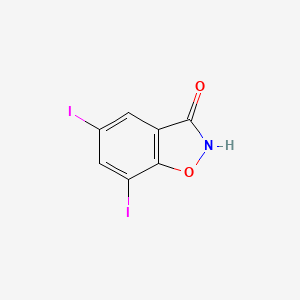
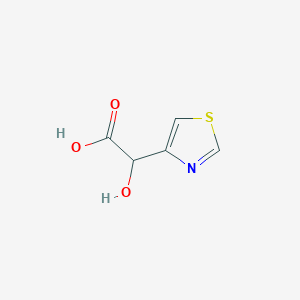
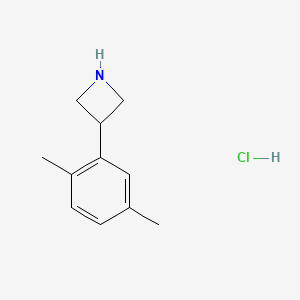
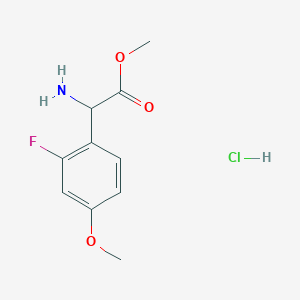
![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)
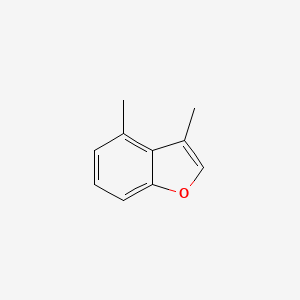
![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)
